molecular formula C12H11NO2 B12894327 4,6,7-Trimethyl-1-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile CAS No. 53935-69-6

4,6,7-Trimethyl-1-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile

Cat. No.: B12894327
CAS No.: 53935-69-6
M. Wt: 201.22 g/mol
InChI Key: VLDZBWQAZOQSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6,7-Trimethyl-1-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile is a substituted benzofuran derivative characterized by a fused bicyclic structure with a ketone group at position 1, a nitrile group at position 5, and three methyl substituents at positions 4, 6, and 5.

Properties

CAS No.

53935-69-6

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

4,6,7-trimethyl-1-oxo-3H-2-benzofuran-5-carbonitrile

InChI

InChI=1S/C12H11NO2/c1-6-7(2)11-10(5-15-12(11)14)8(3)9(6)4-13/h5H2,1-3H3

InChI Key

VLDZBWQAZOQSAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(COC2=O)C(=C1C#N)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7-Trimethyl-1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,6,7-trimethylisobenzofuran and a suitable nitrile source.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product. Common solvents include tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO).

    Catalysts: Catalysts such as sodium hydride (NaH) or other strong bases are used to promote the reaction.

    Temperature and Time: The reaction is typically conducted at elevated temperatures (e.g., 40°C) for a specific duration to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 4,6,7-Trimethyl-1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Handling: Efficient handling and storage of raw materials to ensure consistent quality and supply.

    Reaction Optimization: Optimization of reaction conditions to maximize yield and minimize by-products.

    Purification: Purification of the final product using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4,6,7-Trimethyl-1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups such as amines.

    Substitution: The methyl groups and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution Reagents: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

4,6,7-Trimethyl-1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4,6,7-Trimethyl-1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit certain enzymes, thereby affecting biochemical pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling and responses.

    DNA Interaction: It may interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4,6,7-Trimethyl-1-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile and related benzofuran derivatives:

Compound Name CAS No. Molecular Formula Key Substituents Applications/Notes
4,6,7-Trimethyl-1-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile Not provided C₁₂H₁₁NO₂ 4-, 6-, 7-methyl; 1-ketone; 5-nitrile Hypothetical applications in drug design; limited direct data
(1S)-1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile
(Escitalopram Oxalate)
219861-08-2 C₂₀H₂₁FN₂O 1-(4-fluorophenyl); 3-(dimethylamino)propyl; 5-nitrile SSRI antidepressant; targets serotonin transporter
(1RS)-1-[3-(Dimethylamino)propyl]-1-hydroxy-1,3-dihydro-2-benzofuran-5-carbonitrile
(Escitalopram Impurity F)
2102609-59-4 C₁₄H₁₈N₂O₂ 1-hydroxy; 3-(dimethylamino)propyl; 5-nitrile Metabolite/impurity of escitalopram; studied in pharmacokinetics
1-(4-Fluorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile
(N-Desmethylcitalopram)
Not provided C₁₉H₁₉FN₂O 1-(4-fluorophenyl); 3-(methylamino)propyl; 5-nitrile Metabolite of citalopram; reduced pharmacological activity compared to parent drug
3-Oxo-2,3-dihydro-1-benzofuran-5-carbonitrile 378751-64-5 C₉H₅NO₂ 1-ketone; 5-nitrile Intermediate in organic synthesis; simpler benzofuran scaffold

Key Observations:

The nitrile group at position 5 is conserved across analogs, suggesting its role in stabilizing molecular interactions via dipole effects or hydrogen bonding .

Pharmacological Relevance :

  • Escitalopram and its derivatives (e.g., N-desmethylcitalopram) exhibit SSRI activity, while 4,6,7-Trimethyl-1-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile lacks documented receptor targets. Its methyl-rich structure may favor applications in agrochemicals or materials rather than CNS drugs .

Synthetic and Analytical Challenges :

  • The trimethyl substitution pattern in 4,6,7-Trimethyl-1-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile complicates regioselective synthesis, unlike escitalopram impurities, which are well-characterized using HPLC and crystallography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.